molecular formula C10H9Cl4O4P B1205852 Tetrachlorvinphos CAS No. 961-11-5

Tetrachlorvinphos

Cat. No.: B1205852
CAS No.: 961-11-5
M. Wt: 366.0 g/mol
InChI Key: UBCKGWBNUIFUST-BJMVGYQFSA-N
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Scientific Research Applications

Tetrachlorvinphos is widely used in scientific research due to its insecticidal properties. It is utilized in studies related to:

Mechanism of Action

Tetrachlorvinphos is a cholinesterase inhibitor . This means it blocks the action of cholinesterase, an enzyme that is essential for the normal functioning of the nervous system. This leads to an accumulation of acetylcholine, a neurotransmitter, resulting in overstimulation of the nerves and muscles.

Safety and Hazards

Exposure to Tetrachlorvinphos can lead to increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It may be absorbed through the skin and is a lachrymator . It is a positive animal carcinogen .

Future Directions

In 2014, the Natural Resources Defense Council (NRDC) filed a lawsuit against the United States Environmental Protection Agency (EPA) seeking EPA to respond to NRDC’s 2009 petition to ban Tetrachlorvinphos in common pet flea treatment products . This indicates that there are ongoing discussions about the safety and future use of this chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl ester involves multiple steps. One common method includes the reaction of trichlorophenyl chloromethane with phosphorus oxychloride, followed by the reaction with (2E)-2-chloro-1-ethenyl ether to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, esterification, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Tetrachlorvinphos undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrachlorvinphos is unique due to its specific combination of chlorine atoms on the phenyl ring and its efficacy as an insecticide. Its ability to inhibit cholinesterase effectively makes it a valuable compound in pest control .

Properties

CAS No.

961-11-5

Molecular Formula

C10H9Cl4O4P

Molecular Weight

366.0 g/mol

IUPAC Name

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate

InChI

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+

InChI Key

UBCKGWBNUIFUST-BJMVGYQFSA-N

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl

SMILES

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl

Color/Form

Tan to brown crystalline solid
Powder
Off-white crystalline solid

density

Bulk density 50-55 lb/cu ft

melting_point

203 to 207 °F (NTP, 1992)
97-98 °C
Melting point = 94-97 °C

961-11-5
22248-79-9

physical_description

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992)
Colorless or off-white solid with a mild chemical odor;  [HSDB]

Pictograms

Irritant; Environmental Hazard

shelf_life

STABLE TO LESS THAN 100 °C;  SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/
Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments.

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS;  TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/
Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C)
Partially soluble in chloroform
Limited solubility in most aromatic hydrocarbons.
In water, 11 mg/L at 20 °C

Synonyms

Gardona
Rabon
Stirofos
Tetrachlorvinphos

vapor_pressure

4.2e-08 mmHg at 68 °F (NTP, 1992)
0.00000004 [mmHg]
4.20X10-8 mm Hg at 20 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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